N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methyl-1-piperidinyl)acetamide is a positive allosteric modulator (PAM) of the dopamine D1 receptor. [] PAMs like this compound do not directly activate the receptor but enhance the receptor's response to dopamine. [] This particular compound plays a crucial role in scientific research, specifically in understanding the intricate workings of the dopamine system and its implications in various neurological and physiological processes.
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methyl-1-piperidinyl)acetamide exerts its effect by binding to an allosteric site on the dopamine D1 receptor, which is distinct from the orthosteric site where dopamine binds. [] This binding event induces conformational changes in the receptor, increasing its affinity for dopamine and enhancing downstream signaling pathways. [] Research suggests that this compound specifically targets the intracellular region of the D1 receptor, particularly the second intracellular loop (IC2) and nearby transmembrane helices. [] While the precise mechanism remains to be fully elucidated, studies highlight the critical role of amino acid residues like Valine 119, Tryptophan 123, Arginine 130, and Leucine 143 in mediating the interaction between this compound and the D1 receptor. [] Notably, this binding site differs from that of another D1 PAM, CID 2886111, indicating the existence of multiple allosteric sites on the D1 receptor. []
Investigating Dopamine D1 Receptor Pharmacology: This compound helps researchers understand the complex interplay between allosteric modulators and the D1 receptor. [] It facilitates the identification and characterization of allosteric binding sites, providing insights into the receptor's structural and functional properties.
Developing Novel Therapeutics: Understanding the mechanism of action of this compound could pave the way for developing new therapeutic agents targeting the dopamine D1 receptor. [] These potential therapies could address conditions associated with dopamine dysregulation, such as Parkinson's disease, schizophrenia, and addiction.
Exploring Dopamine-Related Signaling Pathways: This compound enables researchers to dissect the intricate signaling pathways downstream of D1 receptor activation. [] By modulating D1 receptor activity, scientists can gain insights into the physiological and behavioral effects of dopamine signaling in various brain regions.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1